molecular formula C23H16N2O3 B11105415 N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,2-dihydroacenaphthylen-5-amine

N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,2-dihydroacenaphthylen-5-amine

Cat. No.: B11105415
M. Wt: 368.4 g/mol
InChI Key: IQHILNHSNNYGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound that features both acenaphthylene and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE typically involves multi-step organic reactions. The starting materials may include acenaphthylene derivatives and nitrophenyl-furyl compounds. Common synthetic routes might involve:

    Condensation Reactions: Combining acenaphthylene derivatives with nitrophenyl-furyl aldehydes under acidic or basic conditions.

    Catalytic Hydrogenation: Reducing intermediate compounds to achieve the desired dihydro structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates.

    Purification Techniques: Employing chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-METHOXYPHENYL)-2-FURYL]METHYLIDENE}AMINE
  • **N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE

Uniqueness

N-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-N-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C23H16N2O3/c26-25(27)18-9-6-15(7-10-18)22-13-11-19(28-22)14-24-21-12-8-17-5-4-16-2-1-3-20(21)23(16)17/h1-3,6-14H,4-5H2

InChI Key

IQHILNHSNNYGDY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.